molecular formula C17H23NO3 B431916 Ethyl 1-[2-(4-methylphenyl)acetyl]piperidine-4-carboxylate CAS No. 599162-20-6

Ethyl 1-[2-(4-methylphenyl)acetyl]piperidine-4-carboxylate

Cat. No.: B431916
CAS No.: 599162-20-6
M. Wt: 289.4g/mol
InChI Key: DYAFTNMEZYIWGH-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(4-methylphenyl)acetyl]piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a tolyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(4-methylphenyl)acetyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of piperidine with p-Tolyl-acetic acid, followed by esterification with ethanol. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(4-methylphenyl)acetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The tolyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperidine ring.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-[2-(4-methylphenyl)acetyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(4-methylphenyl)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include signal transduction mechanisms that lead to changes in cellular activity.

Comparison with Similar Compounds

Similar Compounds

    p-Tolylacetic acid: A precursor in the synthesis of the compound.

    Piperidine-4-carboxylic acid: Another related compound with a similar piperidine ring structure.

    Ethyl esters of carboxylic acids: Compounds with similar ester functional groups.

Uniqueness

Ethyl 1-[2-(4-methylphenyl)acetyl]piperidine-4-carboxylate is unique due to its combination of a piperidine ring, a tolyl group, and an ester functional group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

599162-20-6

Molecular Formula

C17H23NO3

Molecular Weight

289.4g/mol

IUPAC Name

ethyl 1-[2-(4-methylphenyl)acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C17H23NO3/c1-3-21-17(20)15-8-10-18(11-9-15)16(19)12-14-6-4-13(2)5-7-14/h4-7,15H,3,8-12H2,1-2H3

InChI Key

DYAFTNMEZYIWGH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)C

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)C

Origin of Product

United States

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